

"1-methoxy-4-(methoxymethyl)benzene" CAS number 1515-81-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-methoxy-4-(methoxymethyl)benzene
Cat. No.:	B073099

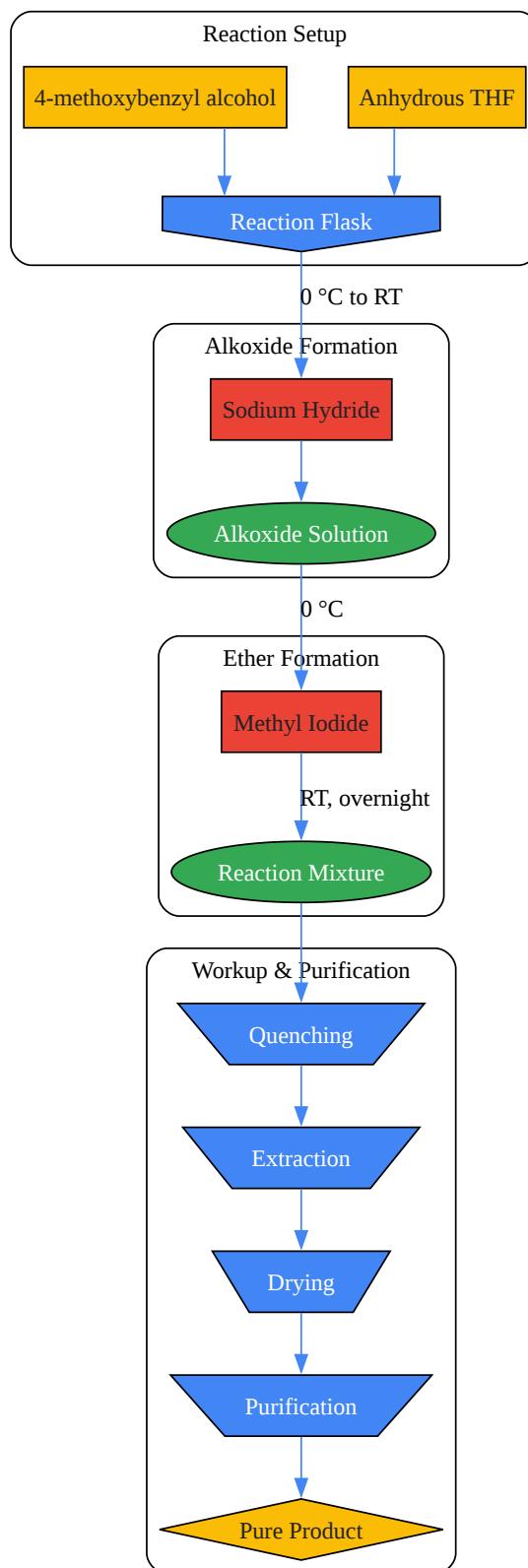
[Get Quote](#)

Experimental Protocols

While a specific, detailed protocol for the synthesis of **1-methoxy-4-(methoxymethyl)benzene** is not readily available in the surveyed literature, a representative procedure can be outlined based on the well-established Williamson ether synthesis. This method is a standard approach for the formation of ethers from an alkoxide and a primary alkyl halide.

Synthesis of 1-methoxy-4-(methoxymethyl)benzene via Williamson Ether Synthesis

This protocol describes the synthesis starting from 4-methoxybenzyl alcohol.


Materials:

- 4-methoxybenzyl alcohol
- Sodium hydride (NaH)
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2)
- Hexanes
- Ethyl acetate

Procedure:

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-methoxybenzyl alcohol.
- Alkoxide Formation: Anhydrous THF is added to dissolve the alcohol, and the solution is cooled to 0 °C in an ice bath. Sodium hydride is then added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
- Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
- Workup: The reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield **1-methoxy-4-(methoxymethyl)benzene** as a pure product.

[Click to download full resolution via product page](#)

Williamson Ether Synthesis Workflow

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of **1-methoxy-4-(methoxymethyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for **1-methoxy-4-(methoxymethyl)benzene** is not readily available, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the analysis of similar structures.

Predicted ¹H NMR (CDCl₃):

- δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the methoxymethyl group.
- δ 6.80-6.90 (d, 2H): Aromatic protons ortho to the methoxy group.
- δ 4.40 (s, 2H): Methylene protons (-CH₂-).
- δ 3.80 (s, 3H): Methoxy protons on the aromatic ring (Ar-OCH₃).
- δ 3.40 (s, 3H): Methyl protons of the methoxymethyl group (-CH₂-OCH₃).

Predicted ¹³C NMR (CDCl₃):

- δ 159.0: Aromatic carbon attached to the methoxy group.
- δ 130.0: Aromatic carbon attached to the methoxymethyl group.
- δ 129.5 (2C): Aromatic CH carbons ortho to the methoxymethyl group.
- δ 114.0 (2C): Aromatic CH carbons ortho to the methoxy group.
- δ 74.0: Methylene carbon (-CH₂-).
- δ 58.0: Methyl carbon of the methoxymethyl group (-CH₂-OCH₃).
- δ 55.0: Methoxy carbon on the aromatic ring (Ar-OCH₃).

Mass Spectrometry (MS)

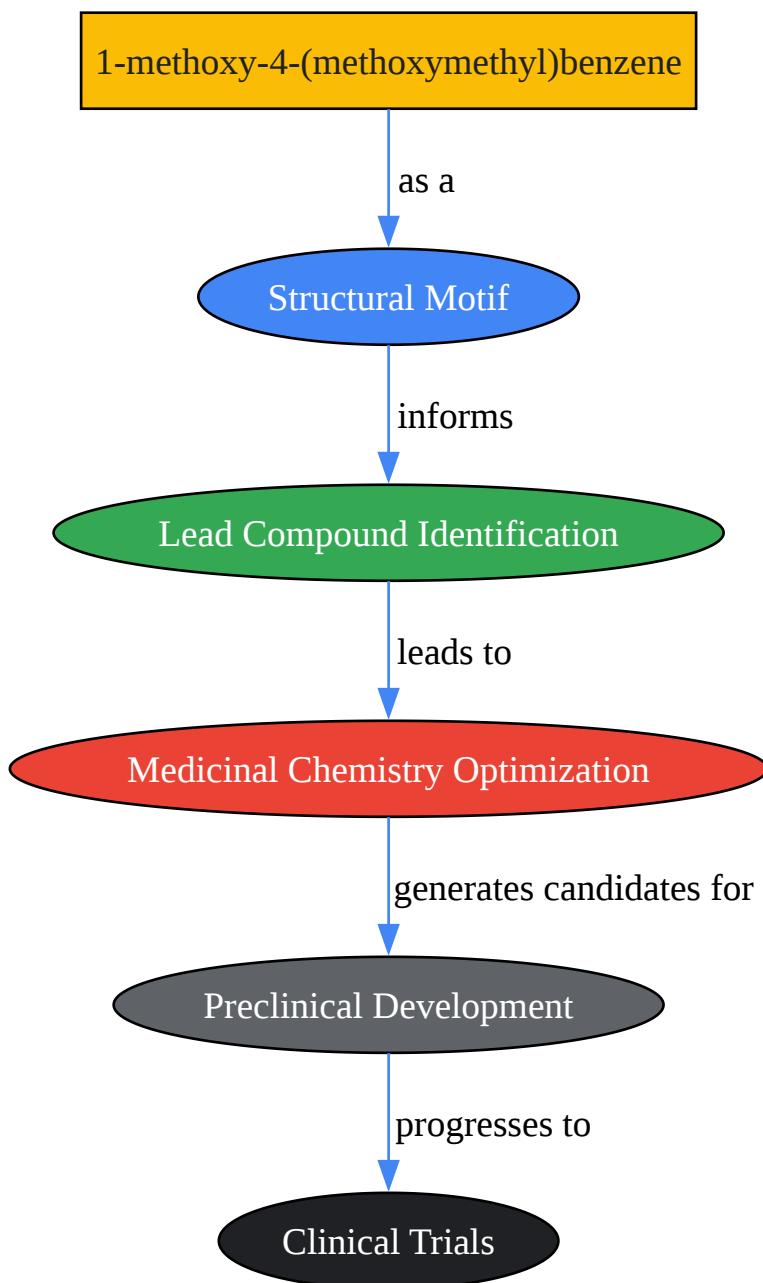
Mass spectral analysis of **1-methoxy-4-(methoxymethyl)benzene** has been reported, particularly focusing on its fragmentation under positive Fast Atom Bombardment (FAB) ionization. A key observation is the formation of a $[M-H]^+$ ion, resulting from hydride elimination from the methylene group of the methoxymethyl moiety.

Expected Fragmentation Pattern (Electron Ionization - EI):

- m/z 152: Molecular ion $[M]^+$.
- m/z 121: Loss of a methoxy radical ($\cdot OCH_3$).
- m/z 91: Tropylium ion, characteristic of benzyl compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **1-methoxy-4-(methoxymethyl)benzene** would be expected to show characteristic absorption bands for the functional groups present.


Expected IR Absorption Bands:

- $\sim 3000\text{-}2800\text{ cm}^{-1}$: C-H stretching of aromatic and aliphatic groups.
- $\sim 1610, 1510\text{ cm}^{-1}$: C=C stretching of the aromatic ring.
- $\sim 1250\text{ cm}^{-1}$: Asymmetric C-O-C stretching of the aryl ether.
- $\sim 1175\text{ cm}^{-1}$: C-O stretching.
- $\sim 1030\text{ cm}^{-1}$: Symmetric C-O-C stretching of the aryl ether.
- $\sim 830\text{ cm}^{-1}$: Out-of-plane C-H bending for a 1,4-disubstituted benzene ring.

Biological Activity and Potential Applications in Drug Development

Currently, there is a significant lack of publicly available data on the specific biological activities of **1-methoxy-4-(methoxymethyl)benzene**. Research on structurally related methoxybenzene derivatives has suggested a range of potential biological effects, including antimicrobial and anti-inflammatory properties. However, without direct experimental evidence for the title compound, any discussion of its therapeutic potential remains speculative.

The p-methoxybenzyl (PMB) ether group is a common protecting group in organic synthesis, valued for its stability and selective removal. The core structure of **1-methoxy-4-(methoxymethyl)benzene**, a substituted anisole, is found in numerous biologically active natural products and synthetic compounds. This suggests that derivatives of this compound could be of interest for biological screening.

[Click to download full resolution via product page](#)

Conceptual Drug Discovery Workflow

Conclusion

1-methoxy-4-(methoxymethyl)benzene is a well-defined chemical entity with established physical and chemical properties. While detailed experimental protocols for its synthesis are not explicitly published, its preparation can be readily achieved using standard organic chemistry methodologies such as the Williamson ether synthesis. The analytical

characterization of this compound relies on standard spectroscopic techniques. The primary knowledge gap for this molecule lies in the area of biological activity and its potential applications in drug discovery and development. Further research is required to elucidate any pharmacological effects and to explore its potential as a scaffold for the design of new therapeutic agents.

- To cite this document: BenchChem. ["1-methoxy-4-(methoxymethyl)benzene" CAS number 1515-81-7]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073099#1-methoxy-4-methoxymethyl-benzene-cas-number-1515-81-7\]](https://www.benchchem.com/product/b073099#1-methoxy-4-methoxymethyl-benzene-cas-number-1515-81-7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com